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Mechanism of Action and Key Targets

AKN-028 is a synthetic small molecule that acts as a potent protein tyrosine kinase inhibitor [1] [2]. Its

primary known targets are:

e FLT3: A receptor tyrosine kinase that is aberrantly expressed or mutated in many AML cases. AKN-
028 is a potent inhibitor with an IC50 of 6 nM, causing dose-dependent inhibition of FLT3

autophosphorylation [3] [4] [5].
e KIT: Also known as stem cell factor receptor (SCFR). AKN-028 also inhibits KIT autophosphorylation

[3] [1].

The compound triggers apoptosis (programmed cell death) in AML cells by activating caspase 3 [3] [5].
Further research indicated that its cytotoxic effects involve inducing cell cycle arrest and downregulating

genes associated with the proto-oncogene c-Myc [6].

The diagram below illustrates the primary mechanism of action of AKN-028 in an AML cell.
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Quantitative Profiling and Cytotoxic Activity

The following tables summarize key quantitative data from preclinical studies.

Table 1: Kinase Inhibition Profile of AKN-028 [3] [5]

Kinase Target IC50 Value
FLT3 6 nM
CLK1 140 nM
RPS6KA 220 nM
FGFR2 120 nM
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Kinase Target IC50 Value

VEGFR2 520 nM

Table 2: Cytotoxic Activity (IC50) in AML Cell Lines [3] [4]

Cell Line Characteristics IC50 of AKN-028
MV4-11 FLT3-ITD mutation <50 nM
MOLM-13 FLT3-ITD mutation <50 nM
Kasumi-1 Activating KIT mutation 0.5-6uM

HL-60 Capability to differentiate 0.5-6uM

KGla High content of immature cells 0.5-6uM

Table 3: Activity in Primary Patient Samples and In Vivo [3] [4]

Model | Aspect Findings

Primary AML Cells Mean IC50 of ~1 uM; dose-dependent cytotoxic response.

(n=15)

FLT3 Mutation No correlation between antileukemic activity and FLT3 mutation status or
Correlation expression level.

In Vivo Efficacy 15 mg/kg, twice daily, inhibited growth of MV4-11 xenografts; high oral
(Mouse) bioavailability.

Experimental Protocols for Key Assays

Here is a summary of the core methodologies used in the foundational research on AKN-028 [3] [4].
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Kinase Inhibition and Autophosphorylation Assays

¢ Technique: Radiometric protein kinase assay (FlashPlates) and Immobilized Metal lon Affinity-Based
Fluorescence Polarization (IMAP) were used for enzyme inhibition assays across a 320-kinase panel.

e Cell-based Phosphorylation Analysis: Inhibition of FLT3 and KIT autophosphorylation was
assessed using mouse embryonal fibroblasts transfected to overexpress different FLT3 variants (wild-
type, TKD, ITD) and human MOQ7 cells overexpressing KIT.

¢ Procedure: Cells were incubated with a concentration range of AKN-028 (0.1 nM - 100 uM) for 5
minutes before lysis. Phosphorylation levels were determined via sandwich ELISA.

e Downstream Targets: Inhibition of AKT and ERK was measured using a radiometric protein kinase
assay after 60 minutes of incubation with 1 yM AKN-028.

Cytotoxicity and Apoptosis Assays

¢ Primary Method: The Fluorometric Microculture Cytotoxicity Assay (FMCA) was used for most
cytotoxic evaluations. Cells were seeded in drug-prepared microplates and incubated for 72 hours. A
living-cell density measurement was performed, and results were presented as a survival index (% of
control). IC50 values were determined from log concentration-effect curves using nonlinear
regression.

e Apoptosis Detection: Apoptosis in MV4-11 cells was confirmed by the activation of caspase 3.

Combination Drug Studies

e Design: AKN-028 was studied in combination with cytarabine or daunorubicin at fixed molar ratios
intended to be equipotent.

e Sequencing: Drugs were tested in different sequences: simultaneous addition, pretreatment with
chemotherapy 24 hours before AKN-028, and pretreatment with AKN-028 24 hours before
chemotherapy.

e Analysis: Synergistic activity was observed when cytarabine or daunorubicin was added
simultaneously or 24 hours before AKN-028.

Development Status and Potential

Based on the search results, here is the development status of AKN-028:

¢ Clinical Trials: AKN-028 progressed to a Phase I/1l clinical trial for the treatment of Acute Myeloid
Leukemia (NCT01573247) [6] [2].

e Current Status: The clinical trial status is indicated as "Terminated" [2]. The specific reasons for
termination are not provided in the available sources.
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The promising preclinical profile, particularly its oral bioavailability and synergy with standard

chemotherapy drugs, made it a candidate for clinical investigation [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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